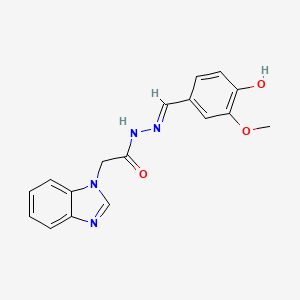![molecular formula C23H19N3O2S B6003848 N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as ETQ, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ETQ belongs to the class of quinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been proposed that N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to modulate various biochemical and physiological processes in cells. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and topoisomerase II, which is involved in DNA replication. N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been shown to modulate the expression of various genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to exhibit significant anti-inflammatory and anti-cancer activities, making it a promising candidate for further investigation. However, there are also limitations to the use of N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for the investigation of N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. Further studies are needed to elucidate its mechanism of action and to investigate its potential use in the treatment of various diseases. N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can also be modified to improve its therapeutic properties and reduce its potential side effects. Additionally, the development of novel synthetic methods for N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can lead to the discovery of new derivatives with improved activities.
Synthesemethoden
The most common method for synthesizing N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide involves the condensation of 2-hydroxy-1,4-naphthoquinone with 5-ethyl-2-thiophenecarboxaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis B.
Eigenschaften
IUPAC Name |
N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-2-15-11-12-16(29-15)14-24-26-23(28)19-13-21(18-8-4-6-10-22(18)27)25-20-9-5-3-7-17(19)20/h3-14,27H,2H2,1H3,(H,26,28)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZUJDPTDPQID-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6003766.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)

![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6003786.png)
![ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)
![N-[(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6003798.png)

![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![4-(6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6003816.png)
![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)

![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6003864.png)